Human vascular endothelial growth factor 165 (VEGF165) is a 165-amino acid isoform of the vascular endothelial growth factor (VEGF) family of proteins. It is a secreted homodimeric glycoprotein and one of the most potent endothelial cell mitogenic factors []. VEGF165 is primarily known for its role in mediating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for various physiological and pathological conditions, including embryonic development, wound healing, and tumor growth [, ]. Due to its potent angiogenic activity, VEGF165 has become a focal point in research aimed at developing novel therapeutic strategies for conditions involving inadequate or excessive angiogenesis, such as ischemic diseases and cancer, respectively [, , ].
While eukaryotic systems often yield bioactive protein directly, prokaryotic expression often results in the formation of inclusion bodies requiring refolding procedures. To enhance soluble expression in E. coli, fusion tags like maltose-binding protein (MBP) have been successfully employed [].
VEGF165 is a homodimer, meaning it is composed of two identical polypeptide chains linked together. Each monomer contains a heparin-binding domain, allowing the protein to interact with heparin and heparan sulfate proteoglycans, which are important for regulating its activity and localization []. The receptor-binding domain of VEGF165 interacts with specific tyrosine kinase receptors, primarily VEGF receptor-1 (VEGFR-1/Flt-1) and VEGF receptor-2 (VEGFR-2/KDR/Flk-1), to initiate downstream signaling cascades that promote angiogenesis [, , ].
VEGF165 primarily exerts its angiogenic effects by binding to its cognate receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells [, , ]. This binding activates intracellular signaling pathways, leading to a cascade of cellular responses crucial for angiogenesis:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2